2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of urea derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving urea derivatives.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Urea Derivative: Reacting 2-methoxyaniline with an isocyanate to form the urea derivative.
Thiazole Ring Formation: Cyclization of the urea derivative with a thioamide to form the thiazole ring.
Acetamide Formation: Coupling the thiazole derivative with 4-phenoxyphenylacetic acid under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, optimized reaction temperatures, and solvent systems.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Mechanism of Action
The mechanism of action of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The thiazole ring might also play a role in binding to specific molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-(2-hydroxyphenyl)ureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide
- 2-(2-(3-(2-chlorophenyl)ureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group, for example, can affect the compound’s solubility and ability to interact with biological targets.
Properties
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-32-22-10-6-5-9-21(22)28-24(31)29-25-27-18(16-34-25)15-23(30)26-17-11-13-20(14-12-17)33-19-7-3-2-4-8-19/h2-14,16H,15H2,1H3,(H,26,30)(H2,27,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUIGGVZDKWPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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